Methyl 6-methoxy-2-methylnicotinate
Overview
Description
“Methyl 6-methoxy-2-methylnicotinate” is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as “6-Methoxy-2-methyl-nicotinic acid methyl ester” and "Methyl 6-methoxy-2-methylpyridine-3-carboxylate" .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, there are related compounds with similar structures for which synthesis methods have been described. For instance, a synthesis method for “6-formyl methyl nicotinate” involves taking “6-methyl nicotinate” as a raw material and reacting under the action of bromine and sodium acetate .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as 1H NMR, chiral UPLC-UV, and GC-MS . The compound has been confirmed to be racemic and approximately 98% pure .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 181.19 . It has been confirmed to be racemic and approximately 98% pure .Scientific Research Applications
Synthesis and Building Blocks
Methyl 6-methoxy-2-methylnicotinate serves as a valuable building block in synthetic chemistry, particularly in the synthesis of fused 2-pyridones. An innovative approach combining microwave and flow reaction technologies has been developed to synthesize methyl 2-amino-6-methoxynicotinate, showcasing improved regioselectivity and purity of the reaction products. This synthesis involves sequential microwave-induced regioselective 6-methoxylation and esterification, followed by reaction with p-methoxybenzylamine and deprotection under flow conditions (Jeges et al., 2011).
Coordination Chemistry and Magnetic Properties
Research into coordination chemistry involving 6-methyl-2-oxonicotinate (a prototropic form of this compound) with 3d-metal ions has led to the discovery of new compounds. These compounds, derived from the coordination of 6-methyl-2-oxonicotinate to transition metal ions, exhibit a broad range of structural diversity and magnetic properties. The structural characterization of these compounds has revealed a variety of configurations, from isolated complexes to 3D frameworks. Their magnetic properties have been extensively studied, revealing insights into ferromagnetic exchange and magnetic anisotropy, contributing to the field of magnetic materials (Razquin-Bobillo et al., 2022).
Safety and Hazards
Future Directions
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions . The compound “6-methylnicotine” has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It has been used in electronic cigarette pod systems . The FDA needs to determine whether “6-methyl nicotine” is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether “6-methyl nicotine” can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
Mechanism of Action
Target of Action
Methyl 6-methoxy-2-methylnicotinate, also known as 6-Methylnicotinic acid methyl ester, is a derivative of nicotinic acid . It is used as a biochemical reagent and has been identified as a potential therapeutic agent for central nervous system disorders It is known to be used in the treatment of central nervous system disorders, suggesting that it may interact with receptors or enzymes involved in neurotransmission .
Mode of Action
It is known that its parent compound, methyl nicotinate, acts as a peripheral vasodilator . This suggests that this compound might also interact with its targets to cause vasodilation, thereby enhancing local blood flow at the site of application .
Biochemical Pathways
For instance, nicotine is metabolized primarily through the formation of cotinine, a process that involves cytochrome P450 (P450, CYP) 2A6 .
Pharmacokinetics
It is known that the aerosol transfer efficiency of 6-methylnicotine, a related compound, is similar to that of nicotine . This suggests that this compound might have similar ADME properties to nicotine.
Result of Action
It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator, enhancing local blood flow at the site of application . This suggests that this compound might have similar effects.
properties
IUPAC Name |
methyl 6-methoxy-2-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-5-8(10-6)12-2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCSATDVCLSGPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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